N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally begins with the synthesis of the core pyrazolopyrimidine structure. Common methods involve cyclization reactions using appropriate starting materials such as substituted hydrazines and nitriles under acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, this compound is typically synthesized via high-throughput methodologies, utilizing flow chemistry techniques to optimize yield and purity. Solvents like DCM (dichloromethane) and DMF (dimethylformamide) may be used, alongside catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibits reactivity in various chemical environments:
Oxidation: It can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.
Reduction: The reduction of the pyrazolopyrimidine ring can lead to partially or fully saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: DMF, THF (tetrahydrofuran), ethanol
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed:
Oxidized derivatives (sulfoxides, sulfones)
Reduced pyrazolopyrimidine derivatives
Substituted benzamide derivatives
Scientific Research Applications
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds extensive use in:
Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.
Biology: Inhibiting specific enzymes or receptors, useful in drug discovery processes.
Medicine: Investigating its role as a potential therapeutic agent for diseases like cancer, owing to its ability to modulate signaling pathways.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The compound interacts with molecular targets by binding to specific active sites, leading to:
Inhibition of enzymatic activity (e.g., kinase inhibitors)
Modulation of receptor activity, affecting cell signaling pathways The pathways involved often include key cellular processes such as apoptosis, cell proliferation, and DNA repair mechanisms.
Comparison with Similar Compounds
Compared to other benzamide derivatives and pyrazolopyrimidine-based compounds, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its:
Unique structural combination of a methylthio group with a pyrrolidine ring.
Enhanced biological activity due to the specific substitutions on the pyrazolopyrimidine ring.
Higher stability and reactivity in synthetic applications.
Similar Compounds:
N-(2-(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-27-19-22-16(24-10-5-6-11-24)15-13-21-25(17(15)23-19)12-9-20-18(26)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBEGNGBGUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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